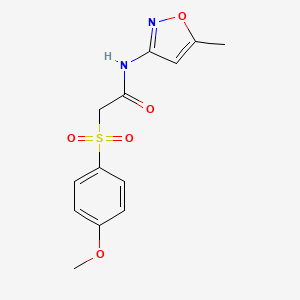

2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Description

2-((4-Methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a sulfonamide-based acetamide derivative characterized by a 4-methoxyphenylsulfonyl group attached to an acetamide backbone, which is further substituted with a 5-methylisoxazole moiety. Its synthesis typically involves nucleophilic substitution reactions, such as the coupling of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride in dimethylformamide (DMF) under controlled conditions .

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5S/c1-9-7-12(15-20-9)14-13(16)8-21(17,18)11-5-3-10(19-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADFPKSPYDZGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme-inhibitory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a methoxyphenyl group, a sulfonamide linkage, and a methylisoxazole moiety. The molecular formula is , with a molecular weight of 336.36 g/mol.

1. Antimicrobial Activity

Sulfonamides, including the compound , are primarily recognized for their antimicrobial properties. They exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. In vitro studies have shown that derivatives of sulfonamides can exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfanilamide | E. coli | 32 µg/mL |

| 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide | S. aureus | 16 µg/mL |

| Trimethoprim | S. pneumoniae | 8 µg/mL |

2. Anti-inflammatory Effects

Research indicates that sulfonamide compounds can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process.

Case Study:

A study published in PubMed Central highlighted that similar sulfonamide derivatives showed a significant reduction in inflammation markers in animal models of arthritis when administered at doses ranging from 10 to 50 mg/kg body weight . The compound demonstrated an IC50 value of approximately 25 µM in inhibiting COX-2 activity.

3. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes, including urease and α-glucosidase. Urease inhibition is particularly relevant in treating conditions like urinary tract infections and kidney stones.

Table 2: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide | Urease | 9.95 ± 0.14 | 90% |

| Flurbiprofen-Sulfadiazine Conjugate | Urease | 16.74 ± 0.23 | 84% |

The biological activity of the compound can be attributed to its structural components:

- Sulfonamide Group: Known for its ability to mimic p-aminobenzoic acid (PABA), thereby interfering with folate synthesis.

- Isoxazole Ring: Contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 2-((4-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide are best understood through comparison with analogs sharing the N-(5-methylisoxazol-3-yl)sulfamoylphenyl backbone. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

*Similarity scores calculated using structural fingerprinting algorithms (Tanimoto coefficient) .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The methoxy group in the target compound improves solubility compared to chloro-substituted analogs (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide), which exhibit higher lipophilicity but may face toxicity challenges .

Synthetic Accessibility: The target compound shares synthetic pathways with analogs, such as the use of chloroacetyl chloride for acetamide formation and acetic anhydride for acetylation . Modifications in substituents (e.g., propanoic acid vs. methoxy) require tailored reagents and reaction conditions .

Structure-Activity Relationships (SAR) :

- Para-substitution on the phenyl ring (e.g., 4-methoxy) optimizes steric and electronic interactions with biological targets compared to ortho or meta positions .

- Isoxazole ring modifications : The 5-methyl group on the isoxazole moiety is conserved across analogs, suggesting its critical role in maintaining structural integrity and target affinity .

Biological Implications :

- Compounds with hydrazinyl-thiophene substituents (e.g., N-(5-methylisoxazol-3-yl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)acetamide) demonstrate enhanced antimicrobial activity, suggesting that heterocyclic additions could improve the target’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.